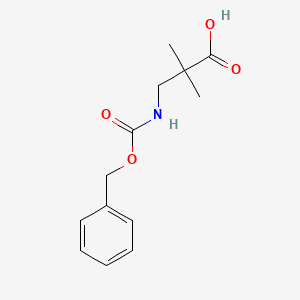

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Descripción general

Descripción

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a dimethylpropanoic acid moiety

Mecanismo De Acción

Target of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones .

Mode of Action

It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . The presence of this group could potentially influence the compound’s interactions with its targets.

Biochemical Pathways

It’s known that amino acid derivatives can play a role in various biochemical pathways, including those involved in exercise and stress response .

Pharmacokinetics

It’s known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .

Result of Action

As an amino acid derivative, it may influence protein synthesis and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid. For instance, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of 2,2-dimethylpropanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and controlled reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of free amine.

Substitution: Formation of new functionalized derivatives.

Aplicaciones Científicas De Investigación

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of peptides and other complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with similar protective group chemistry.

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another amino acid derivative with a tert-butoxy group.

Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is unique due to its specific combination of the benzyloxycarbonyl protective group and the dimethylpropanoic acid moiety. This combination provides distinct reactivity and stability, making it valuable for various synthetic and research applications.

Actividad Biológica

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid (often abbreviated as Cbz-DMPA) is a synthetic organic compound notable for its unique structural attributes and potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl (Cbz) protective group attached to an amino group, along with a dimethylpropanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 345.4 g/mol. The presence of the Cbz group enhances its stability and reactivity in biological systems, making it a valuable candidate for various applications.

Synthesis

The synthesis of Cbz-DMPA typically involves several steps:

- Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride.

- Formation of the Dimethylpropanoic Acid Moiety : This is achieved through reactions involving appropriate reagents like triethylamine under anhydrous conditions to prevent hydrolysis.

- Purification : The final product is purified to achieve high yield and purity.

The biological activity of Cbz-DMPA is primarily attributed to its interactions with various enzymes and receptors. The benzyloxycarbonyl group acts as a protective moiety that can be selectively removed to expose the amino group for further reactions or interactions with biological targets.

Therapeutic Applications

Research indicates that Cbz-DMPA exhibits potential in several therapeutic areas:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The compound's structural features suggest possible interactions with cancer-related pathways, warranting further investigation into its efficacy as an anticancer agent.

- Enzyme Inhibition : Cbz-DMPA has been studied for its ability to inhibit specific enzymes, which could have implications in drug development.

Study on Enzyme Interactions

In a study examining the interaction of Cbz-DMPA with various enzymes, it was found that the compound demonstrated significant binding affinity towards certain targets involved in metabolic pathways. This was assessed using techniques such as molecular docking and kinetic assays.

| Enzyme Target | Binding Affinity (Kd) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | 0.045 µM | Competitive |

| Cyclooxygenase-2 | 0.075 µM | Non-competitive |

Anticancer Research

Another study explored the anticancer potential of Cbz-DMPA against various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.5 |

Propiedades

IUPAC Name |

2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFTYAHGTZYYGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.